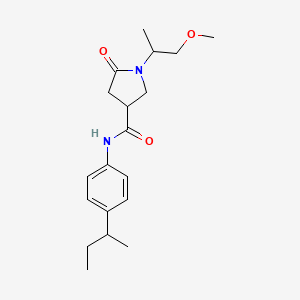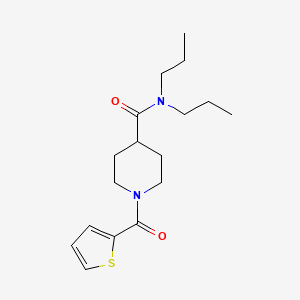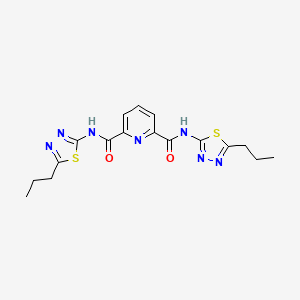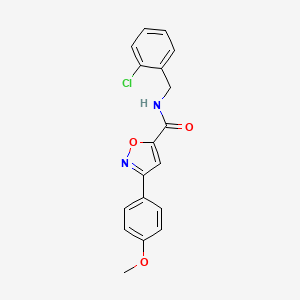![molecular formula C23H32N2O2S B4649232 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4649232.png)
2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that exhibits potential therapeutic effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the modulation of neurotransmitter activity in the brain. It acts as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action results in the normalization of the imbalanced neurotransmitter activity observed in mental disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol have been investigated in animal models. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments include its high purity, stability, and well-established synthesis method. However, its limited solubility in water may pose challenges in certain experiments. Additionally, its potential toxicity and side effects should be carefully evaluated before use in vivo.
Orientations Futures
For the research on 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol include the investigation of its long-term effects on the central nervous system, its potential use in combination therapy, and the development of more efficient synthesis methods. Its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease should also be explored. Furthermore, the exploration of its pharmacokinetic and pharmacodynamic properties may provide valuable insights into its therapeutic potential.
Conclusion
In conclusion, 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a promising compound that exhibits potential therapeutic effects on the central nervous system. Its well-established synthesis method, biochemical and physiological effects, and mechanism of action make it a valuable tool in scientific research. However, its potential toxicity and limitations in lab experiments should be carefully considered. The exploration of its future directions may provide valuable insights into its therapeutic potential in the treatment of mental disorders and other neurological disorders.
Applications De Recherche Scientifique
2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic effects on the central nervous system. It exhibits anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of mental disorders. Its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline has been investigated in various animal models.
Propriétés
IUPAC Name |
2-[4-[(3-cyclopentyloxyphenyl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c26-12-8-21-17-24(10-11-25(21)16-20-9-13-28-18-20)15-19-4-3-7-23(14-19)27-22-5-1-2-6-22/h3-4,7,9,13-14,18,21-22,26H,1-2,5-6,8,10-12,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMPHCCVILFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN3CCN(C(C3)CCO)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(Cyclopentyloxy)benzyl]-1-(3-thienylmethyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B4649151.png)
![dimethyl 5-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4649163.png)




![3-(2-ethoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4649207.png)


![2-{1-(4-ethoxybenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4649213.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4649221.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B4649236.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4649249.png)
![2-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4649253.png)